molecular formula C10H19O6PS2 B1458432 Malathion D10 (diethyl D10) CAS No. 347841-48-9

Malathion D10 (diethyl D10)

Cat. No. B1458432
M. Wt: 340.4 g/mol
InChI Key: JXSJBGJIGXNWCI-JKSUIMTKSA-N
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Description

Malathion D10 (diethyl D10) is a stable isotope-labelled compound . It is used as a reference material in environmental analysis and testing . The molecular formula of Malathion D10 (diethyl D10) is C10 2H10 H9 O6 P S2 and it has a molecular weight of 340.42 .

Scientific Research Applications

1. Protective Effects Against Malathion-Induced Toxicity

Research has demonstrated that certain substances, such as thymoquinone and diallyl sulphide, can mitigate the toxic effects of malathion, a potent organophosphate insecticide, in rats. These substances have been found to reduce oxidative stress and improve biochemical markers in rat tissues, offering a potential pathway for protecting against malathion-induced toxicity (Abdel-Daim et al., 2020).

2. Hepatoprotective Effects

Vitamin E and Nigella sativa oil have shown potential in protecting the liver from malathion-induced hepatotoxicity. In a study involving human workers and rats, supplementation with these substances led to significant improvement in liver function tests and oxidative stress parameters, indicating their potential as therapeutic agents against malathion-induced liver damage (El-Gharieb et al., 2010).

3. Developmental Toxicity in Zebrafish

Malathion exposure has been linked to developmental toxicity in zebrafish, a model organism for toxicology research. Sublethal concentrations of malathion resulted in reduced growth and teratogenic effects, indicating its potential impact on vertebrate development (Cook et al., 2005).

4. Oxidative Stress in Human Erythrocytes

Malathion induces oxidative stress in human erythrocytes by generating free radicals and altering antioxidant defense systems. Vitamins C and E have shown a protective effect against these changes, suggesting a potential intervention to mitigate malathion-induced oxidative damage in human cells (Durak et al., 2009).

5. Metabolic Disorders in Rats

Acute exposure to malathion can disrupt metabolic pathways in rats, leading to hyperglycemia, altered lipid profiles, and potential risks for atherosclerosis and cardiovascular diseases. This study highlights the need for understanding the broader implications of malathion exposure on metabolic health (Lasram et al., 2009).

6. Impact on Reproductive Health

Exposure to low doses of malathion during developmental stages in rats has been found to impair testicular and sperm parameters. The study indicates the potential of malathion to affect reproductive health, emphasizing the importance of monitoring and regulating exposure levels, especially during sensitive developmental periods (Erthal et al., 2020).

7. Cytotoxicity Studies

Research on the cytotoxicity of malathion against various cell lines, including vertebrate and invertebrate cells, has provided insights into its potential harmful effects on different organisms. The study of Nepeta crispa essential oil alongside malathion offers an alternative perspective on managing its toxicity (Zahirnia et al., 2019).

8. Genotoxicity and Cancer Risk

Research indicates that malathion exposure may increase the risk of hematological malignancies and cause specific genomic deletions in human T lymphocytes. This finding underscores the importance of understanding the genotoxic potential of malathion and its implications for human health (Pluth et al., 1996).

9. Environmental Impact and Degradation

Studies have explored the environmental impact of malathion, particularly its degradation by microorganisms. This research is crucial for developing effective methods to mitigate malathion's environmental toxicity and reduce its impact on human health and ecosystems (Singh et al., 2014).

10. Impact on Cellular Metabolism

Research on the effects of malathion enantiomers and metabolites on HepG2 cells has provided insights into the different toxic effects on cellular metabolism. This study highlights the importance of understanding the specific impacts of each enantiomer and metabolite for a comprehensive risk assessment of malathion exposure (Yan et al., 2019).

Safety And Hazards

Malathion D10 (diethyl D10) is harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautions include avoiding release to the environment, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) 2-dimethoxyphosphinothioylsulfanylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSJBGJIGXNWCI-JKSUIMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])([2H])[2H])SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028077
Record name Malathion-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malathion D10 (diethyl D10)

CAS RN

347841-48-9
Record name 1,4-Di(ethyl-1,1,2,2,2-d5) 2-[(dimethoxyphosphinothioyl)thio]butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347841-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malathion-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347841-48-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Domagalski - Pesticides in Surface Water: Monitoring, Modeling …, 2019 - ACS Publications
Drought or near drought conditions persisted in California from 2012 through 2016, followed by a high precipitation year in 2017. Long-term water quality monitoring of two key river …
Number of citations: 6 pubs.acs.org

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